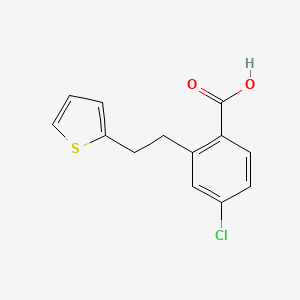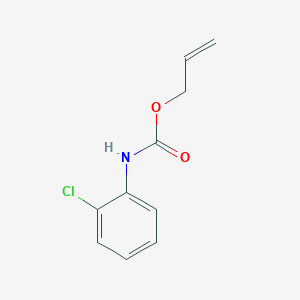
Allyl 2-chlorophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound serves as both a direct catalyst in organic chemical reactions and a precursor for other types of palladium catalyst complexes.
Allyl 2-chlorophenylcarbamate: , is a yellow to greenish-yellow crystalline solid at room temperature and pressure. It belongs to the class of .
Vorbereitungsmethoden
- To synthesize Allyl 2-chlorophenylcarbamate, follow these steps:
- In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 250 mL of distilled water and purge with argon gas for 30 minutes.
- Under argon flow, add palladium(II) chloride (10 mmol, 1.77 g, 1 equivalent) and potassium chloride (20 mmol, 1.42 g, 2 equivalents) sequentially to the reaction flask. Seal the flask with a rubber septum.
- Stir the resulting mixture for 1 hour, then add excess allyl chloride (30 mmol, 3 equivalents) dropwise at room temperature. Continue stirring for 24 hours.
- After completion, extract the reaction mixture with chloroform, collect the organic layers, dry with MgSO₄, and filter. The resulting solid represents the dimeric palladium catalyst .
Analyse Chemischer Reaktionen
- Allyl 2-chlorophenylcarbamate participates in various organic reactions as a catalyst. Common reactions include:
Heck reaction: Catalyzes the coupling of aryl halides with alkenes.
Hydrosilylation: Used as a pre-catalyst for enantioselective hydrosilylation of alkenes.
Cross-coupling reactions: Enables the formation of C-C bonds.
Asymmetric alkylation and amination: Precursor for chiral ligands.
Alkene methylation: Catalyzes the addition of alkyltin reagents to alkenes.
Wissenschaftliche Forschungsanwendungen
- In chemistry, Allyl 2-chlorophenylcarbamate plays a crucial role in developing new synthetic methodologies.
- In biology and medicine, it contributes to the design of selective catalysts and ligands.
- In industry, it finds applications in fine chemical synthesis and pharmaceutical production.
Wirkmechanismus
- The exact mechanism by which Allyl 2-chlorophenylcarbamate exerts its effects depends on the specific reaction. Generally, it acts as a palladium(II) catalyst, coordinating with substrates and facilitating bond formation.
Vergleich Mit ähnlichen Verbindungen
- While Allyl 2-chlorophenylcarbamate is unique due to its specific structure, similar compounds include other palladium catalysts and related organometallic complexes.
Eigenschaften
CAS-Nummer |
25217-00-9 |
|---|---|
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
prop-2-enyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H,12,13) |
InChI-Schlüssel |
PBGOFQLVRXLEKB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


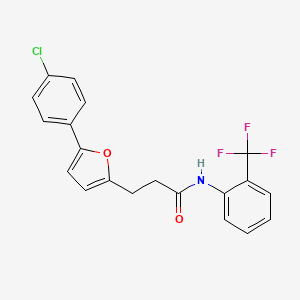
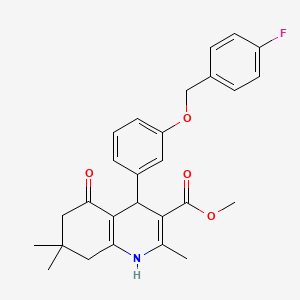

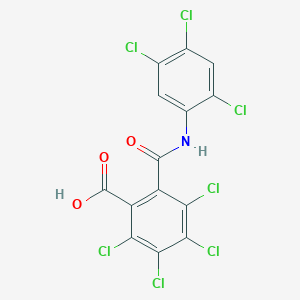


![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)

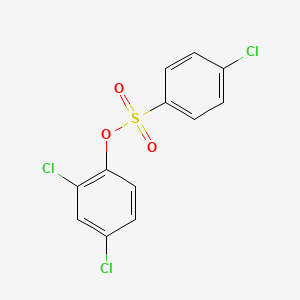
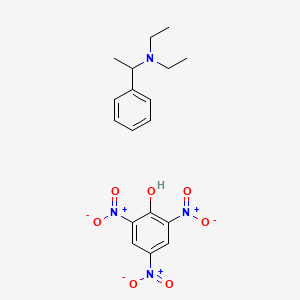
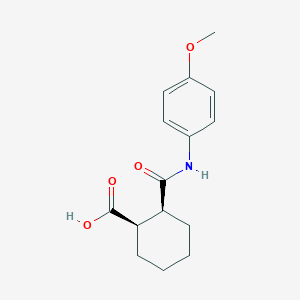

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
